LPA5 Antagonism: The Primary Differentiator from Ki16425 and AM095
H2L 5765834 demonstrates antagonism at LPA5 with an IC50 of 463 nM [1]. In contrast, the widely used LPA1/3 antagonist Ki16425 exhibits no activity at LPA5 (Ki > 10 μM) [2], and the LPA1-selective antagonist AM095 also lacks LPA5 antagonism [3]. This represents a qualitative difference in target engagement.
| Evidence Dimension | LPA5 antagonism potency |
|---|---|
| Target Compound Data | IC50 = 463 nM (LPA5) |
| Comparator Or Baseline | Ki16425: IC50 > 10 μM (LPA5, no effect); AM095: no LPA5 activity |
| Quantified Difference | >21.6-fold greater potency than Ki16425; qualitative presence vs. absence for AM095 |
| Conditions | Ca2+ mobilization assay in RH7777 cells (Williams et al., 2009) |
Why This Matters
LPA5 is a critical mediator of platelet activation, neuropathic itch, and cancer cell invasion; only H2L 5765834 among these comparators enables pharmacological interrogation of LPA5 function.
- [1] Williams JR, Khandoga AL, Goyal P, Fells JI, Perygin DH, Siess W, Parrill AL, Tigyi G, Fujiwara Y. Unique ligand selectivity of the GPR92/LPA5 lysophosphatidate receptor indicates role in human platelet activation. J Biol Chem. 2009 Jun 19;284(25):17304-19. View Source
- [2] Ohta H, Sato K, Murata N, Damirin A, Malchinkhuu E, Kon J, Kimura T, Tobo M, Yamazaki Y, Watanabe T, Yagi M, Sato M, Suzuki R, Murooka H, Sakai T, Nishitoba T, Im DS, Nochi H, Tamoto K, Tomura H, Okajima F. Ki16425, a subtype-selective antagonist for EDG-family lysophosphatidic acid receptors. Mol Pharmacol. 2003 Oct;64(4):994-1005. View Source
- [3] Swaney JS, Chapman C, Correa LD, Stebbins KJ, Bundey RA, Prodanovich PC, Fagan P, Baccei CS, King CD, Broadhead AR, Lorrain DS. Pharmacokinetic and pharmacodynamic characterization of an oral lysophosphatidic acid type 1 receptor-selective antagonist. J Pharmacol Exp Ther. 2011 Mar;336(3):693-700. View Source
